11-Dehydro-2,3-dinor-txb2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-Dehydro-2,3-dinor-thromboxane B2: is a metabolite derived from thromboxane B2, which is itself a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a significant role in hemostasis and thrombosis. 11-Dehydro-2,3-dinor-thromboxane B2 is often used as a biomarker to measure thromboxane A2 synthesis in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The formation of 11-dehydro-2,3-dinor-thromboxane B2 involves the enzymatic degradation of thromboxane B2. This process includes the action of cytosolic aldehyde dehydrogenase and β-oxidation . The synthetic route typically involves the following steps:

Hydrolysis: Thromboxane A2 is hydrolyzed non-enzymatically to thromboxane B2.

Enzymatic Degradation: Thromboxane B2 undergoes enzymatic degradation via β-oxidation and the action of cytosolic aldehyde dehydrogenase to form 11-dehydro-2,3-dinor-thromboxane B2.

Industrial Production Methods: Industrial production of 11-dehydro-2,3-dinor-thromboxane B2 is not commonly reported, as it is primarily studied in biological contexts and is typically measured as a biomarker in clinical and research settings .

Analyse Chemischer Reaktionen

Formation Pathways

The formation of 11-dehydro-2,3-dinor-thromboxane B2 occurs through several enzymatic reactions:

- From Thromboxane A2 : Thromboxane A2 is synthesized from arachidonic acid via cyclooxygenase and thromboxane synthase enzymes. It has a half-life of approximately 30 seconds and undergoes spontaneous hydrolysis to form thromboxane B2.

- Conversion to Metabolites : Thromboxane B2 is then metabolized to 11-dehydro-thromboxane B2 and 2,3-dinor-thromboxane B2, which are excreted in the urine. The conversion is facilitated by tissue-bound enzymes such as aldehyde dehydrogenase .

Reaction Mechanisms

The primary reactions involving 11-dehydro-2,3-dinor-thromboxane B2 can be summarized as follows:

- Hydrolysis of Thromboxane A2 : Thromboxane A2HydrolysisThromboxane B2

- Metabolism of Thromboxane B2 : Thromboxane B2Enzymatic action11 Dehydro Thromboxane B2+2 3 Dinor Thromboxane B2

The stability of 11-dehydro-2,3-dinor-thromboxane B2 makes it a reliable indicator of thromboxane A2 production in vivo.

Biological Functions

11-Dehydro-2,3-dinor-thromboxane B2 exhibits notable biological activities related to cardiovascular health:

- Platelet Aggregation : It reflects the activity of thromboxane A2, which is a potent aggregator of platelets.

- Vasoconstriction : It plays a role in regulating vascular tone through its metabolites.

Clinical Implications

Elevated levels of urinary 11-dehydro-thromboxane B2 have been associated with various cardiovascular conditions, including:

- Atherosclerosis

- Myocardial infarction

- Chronic obstructive pulmonary disease

The measurement of this metabolite provides insights into thromboxane A2 biosynthesis and platelet activation status in patients .

Detection Methods

Several analytical techniques are employed to quantify levels of 11-dehydro-2,3-dinor-thromboxane B2:

- Mass Spectrometry (MS) : Utilized for its sensitivity and specificity in detecting metabolites.

- Enzyme-Linked Immunosorbent Assay (ELISA) : Commonly used for measuring urinary excretion levels.

Results Interpretation

The results from these assays can provide valuable information regarding thromboxane metabolism and its implications in various disease states.

| Method | Sensitivity | Specificity | Applications |

|---|---|---|---|

| Mass Spectrometry | High | High | Research on thromboxanes and metabolites |

| ELISA | Moderate | Moderate | Clinical diagnostics for cardiovascular diseases |

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

Medicine:

Industry:

Wirkmechanismus

Mechanism: 11-Dehydro-2,3-dinor-thromboxane B2 is a metabolite that reflects the activity of thromboxane A2. Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase pathway and acts on thromboxane receptors to promote platelet aggregation and vasoconstriction .

Molecular Targets and Pathways:

Thromboxane Receptors: Thromboxane A2 acts on thromboxane receptors (TP receptors) to exert its effects.

Cyclooxygenase Pathway: Involves the conversion of arachidonic acid to thromboxane A2 via cyclooxygenase-1 (COX-1).

Vergleich Mit ähnlichen Verbindungen

Thromboxane B2: The direct precursor of 11-dehydro-2,3-dinor-thromboxane B2.

2,3-Dinor-thromboxane B2: Another metabolite of thromboxane B2, used as a biomarker for thromboxane A2 synthesis.

11-Dehydro-thromboxane B2: A closely related metabolite, also used as a biomarker for thromboxane A2 synthesis.

Uniqueness: 11-Dehydro-2,3-dinor-thromboxane B2 is unique in its specific role as a biomarker for thromboxane A2 synthesis, providing insights into platelet function and cardiovascular health .

Biologische Aktivität

11-Dehydro-2,3-dinor-thromboxane B2 (11-dehydro-2,3-dinor TXB2) is a significant metabolite derived from thromboxane B2 (TXB2), which is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. This compound plays a crucial role in cardiovascular health and disease, particularly in relation to platelet activation and vascular function. Understanding its biological activity is essential for elucidating its implications in various pathological conditions, including atherosclerosis and myocardial infarction.

11-dehydro-2,3-dinor TXB2 is formed through the enzymatic action of cytosolic aldehyde dehydrogenase and subsequent β-oxidation of TXB2. Although it is considered biologically inactive, its levels serve as a biomarker for thromboxane A2 (TXA2) activity, which influences several cellular processes:

- Platelet Aggregation : TXA2 is known for promoting platelet aggregation, an essential step in hemostasis.

- Vasoconstriction : It induces vasoconstriction, affecting blood flow and pressure.

- Smooth Muscle Cell Proliferation : TXA2 contributes to smooth muscle cell proliferation, impacting vascular remodeling.

The formation of 11-dehydro-2,3-dinor TXB2 is indicative of TXA2 activity. Its presence can be measured in urine, providing insights into the metabolic state of thromboxanes in vivo. The compound exhibits a half-life that allows it to be effectively quantified shortly after production.

Urinary Excretion Studies

A study comparing urinary excretion rates of 11-dehydro-TXB2 and 2,3-dinor-TXB2 found that 11-dehydro-TXB2 is more abundant in healthy individuals (792 ± 119 pg/mg creatinine) compared to 2,3-dinor-TXB2 (106 ± 21 pg/mg creatinine) . This suggests that measuring urinary levels of these metabolites can provide valuable insights into TXA2 biosynthesis.

Impact of Aspirin

In a controlled study involving aspirin administration (20 mg/day for ten days), both metabolites showed significant suppression (82% for 11-dehydro-TXB2 and 79% for 2,3-dinor-TXB2). The recovery of these metabolites post-treatment correlated with platelet lifespan, indicating their potential as biomarkers for assessing platelet activation .

Cardiovascular Implications

Research indicates that elevated levels of urinary 11-dehydro-TXB2 are associated with severe atherosclerosis and other cardiovascular conditions. For instance, patients with unstable angina exhibited higher excretion rates compared to those without cardiovascular risk factors . This relationship underscores the importance of 11-dehydro-TXB2 as a marker for cardiovascular health.

Data Table: Key Findings on 11-Dehydro-2,3-dinor TXB2

Case Studies

-

Aspirin Response in Cardiovascular Patients :

- In patients undergoing treatment for unstable angina, monitoring urinary levels of 11-dehydro-TXB2 provided insights into the effectiveness of low-dose aspirin therapy. The results indicated that consistent monitoring could help tailor treatment strategies based on individual metabolic responses.

- Diabetes Mellitus and Thromboxane Metabolism :

Eigenschaften

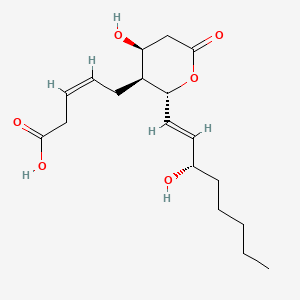

IUPAC Name |

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAKFHMQLYVGV-YCEKRRLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.